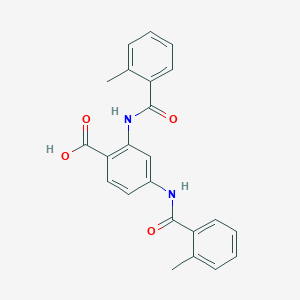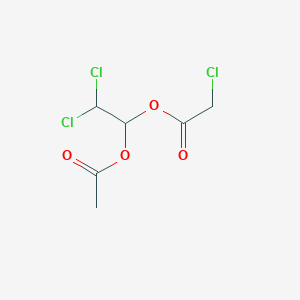
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted ethyl chloroacetates.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the acetyloxy group.
Methyl chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2,2-Dichloroethyl acetate: Similar in structure but lacks the chloroacetate moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63168-00-3 |
|---|---|
Molekularformel |
C6H7Cl3O4 |
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3 |
InChI-Schlüssel |
VLYPWJWAGWORSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(Cl)Cl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



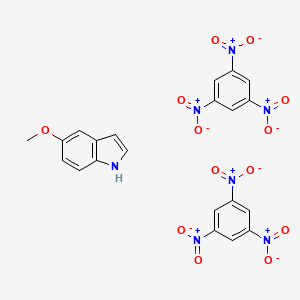
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
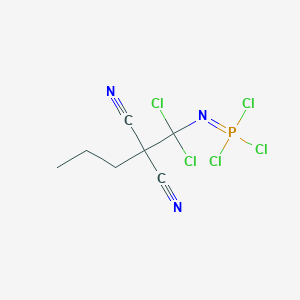
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
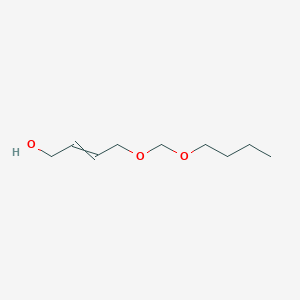
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
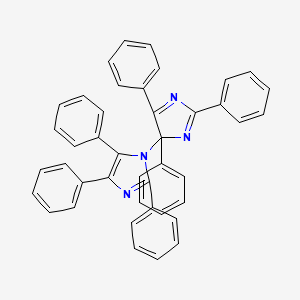
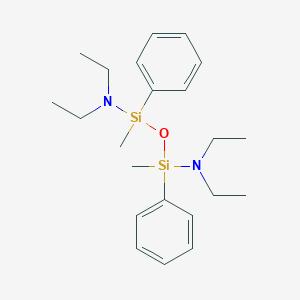
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
